molecular formula C27H25N5O3 B2802367 N-(4-异丙基苄基)-3-(4-甲氧基苯基)-5-氧代-4,5-二氢[1,2,3]三唑并[1,5-a]喹唑啉-8-甲酰胺 CAS No. 1031650-45-9

N-(4-异丙基苄基)-3-(4-甲氧基苯基)-5-氧代-4,5-二氢[1,2,3]三唑并[1,5-a]喹唑啉-8-甲酰胺

货号: B2802367
CAS 编号: 1031650-45-9
分子量: 467.529
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that likely belongs to the class of compounds known as triazoloquinazolines . These compounds are characterized by a quinazoline core structure that bears a triazolo ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 1,2,4-triazoloquinazolines are often synthesized through reactions involving amidines . These reactions are typically conducted under mild and scalable electrolytic conditions .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques such as NMR, infrared (IR) spectroscopy, elemental analysis, and DSC . Single-crystal X-ray diffraction is also used to confirm the structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized by their balance between energy and safety, with excellent detonation performance and low mechanical sensitivity .

科学研究应用

抗菌活性

El‐Kazak & Ibrahim (2013) 的一项研究重点是合成新型多核吡啶并[1',2':2,3][1,2,4]三唑并[1,5-c]喹唑啉,其与所讨论的化学物质具有结构相似性。这些化合物经过评估,显示出其抗菌活性,表明了此类分子在对抗微生物感染中的应用前景 (El‐Kazak & Ibrahim, 2013)

生物活性预测

Danylchenko 等人 (2016) 的研究应用计算机建模来预测相关三唑并喹唑啉衍生物的生物活性谱和急性毒性。研究结果表明,由于这些化合物具有预测的抗神经质特性和低毒性,因此它们在治疗神经系统疾病和生殖功能障碍方面具有潜在应用 (Danylchenko 等人, 2016)

抗癌活性

Reddy 等人 (2015) 的一项研究合成了系列三唑并喹啉衍生物,以评估其在抗癌活性方面的结构要求。这些化合物对人神经母细胞瘤和结肠癌细胞系表现出显着的细胞毒性,突出了三唑并喹唑啉衍生物在癌症治疗中的潜力 (Reddy 等人, 2015)

新型药物的开发

Gineinah (2001) 合成了包含三唑并喹唑啉结构的 3,4-二氢-4-氧代-1,2,3-苯并三嗪,表现出良好的抗菌效力。这项工作强调了此类化合物在开发新型抗菌剂中的潜力 (Gineinah, 2001)

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-isopropylbenzylamine with 4-methoxyphenylacetic acid to form an intermediate, which is then cyclized with triphosgene and 3-amino-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide to yield the final product.", "Starting Materials": [ "4-isopropylbenzylamine", "4-methoxyphenylacetic acid", "triphosgene", "3-amino-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide" ], "Reaction": [ "Step 1: React 4-isopropylbenzylamine with 4-methoxyphenylacetic acid in the presence of a coupling agent such as EDCI or DCC to form the intermediate N-(4-isopropylbenzyl)-4-methoxyphenylacetamide.", "Step 2: Cyclize the intermediate with triphosgene in the presence of a base such as pyridine to form the chloroformate intermediate N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid chloroformate.", "Step 3: React the chloroformate intermediate with 3-amino-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide in the presence of a base such as triethylamine to yield the final product N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] }

1031650-45-9

分子式

C27H25N5O3

分子量

467.529

IUPAC 名称

3-(4-methoxyphenyl)-5-oxo-N-[(4-propan-2-ylphenyl)methyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C27H25N5O3/c1-16(2)18-6-4-17(5-7-18)15-28-26(33)20-10-13-22-23(14-20)32-25(29-27(22)34)24(30-31-32)19-8-11-21(35-3)12-9-19/h4-14,16,31H,15H2,1-3H3,(H,28,33)

SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)OC

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。